2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of a thiourea derivative with a haloketone under basic conditions.
Phenacyl Substitution: The phenacyl group can be introduced through a nucleophilic substitution reaction using a suitable phenacyl halide.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-ethoxyphenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology
In biological research, the compound may serve as a lead molecule for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity, while the phenacyl and acetamide groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide: Lacks the phenacyl and ethoxyphenyl groups, potentially resulting in different biological activities.
N-(4-ethoxyphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but without the phenacyl group.
Uniqueness
The presence of both the phenacyl and ethoxyphenyl groups in 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE may confer unique biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-28-16-10-8-15(9-11-16)22-19(25)12-18-20(26)23(21(27)29-18)13-17(24)14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOPDBPDCICKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.